molecular formula C24H21NO3 B2542881 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one CAS No. 879926-92-8

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one

Cat. No.: B2542881
CAS No.: 879926-92-8
M. Wt: 371.436
InChI Key: IFHYRLLMDMBFON-UHFFFAOYSA-N
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Description

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromen-4-one core substituted with a 3,5-dimethylphenylamino group and a 2-methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic or basic conditions.

    Substitution Reactions: The 3,5-dimethylphenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where the amino group replaces a leaving group on the chromen-4-one core.

    Methoxylation: The 2-methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction, where a methoxy group is added to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The amino and methoxy groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.

    Industrial Applications: It may be explored for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    Flavonoids: Compounds like quercetin and kaempferol share a similar chromen-4-one core but differ in their substitution patterns.

    Coumarins: Compounds such as umbelliferone and esculetin also have a chromen-4-one structure but with different functional groups.

Uniqueness: 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,5-dimethylphenylamino and 2-methoxyphenyl groups differentiates it from other chromen-4-one derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities.

Biological Activity

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one, a chromone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of flavonoids, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure

The compound features a chromenone backbone substituted with a dimethylphenyl amino group and a methoxyphenyl group. The structural formula can be represented as follows:

C20H19NO2\text{C}_{20}\text{H}_{19}\text{N}\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 12 µM was reported against A549 lung cancer cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A549 (Lung)12
MCF-7 (Breast)15
HeLa (Cervical)18

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound showed a strong ability to scavenge free radicals, with an IC50 value of 25 µg/mL in the DPPH assay, which is comparable to well-known antioxidants such as ascorbic acid .

Table 2: Antioxidant Activity

Assay TypeIC50 (µg/mL)Reference
DPPH25
ABTS30

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, the compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a potential mechanism for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Mechanism: It reduces oxidative stress by enhancing the expression of endogenous antioxidant enzymes.
  • Cytokine Modulation: By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size and weight compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tissues .

Properties

CAS No.

879926-92-8

Molecular Formula

C24H21NO3

Molecular Weight

371.436

IUPAC Name

7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3

InChI Key

IFHYRLLMDMBFON-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C

solubility

not available

Origin of Product

United States

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